REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[C:7]([C:13]([O:15][CH3:16])=[O:14])#[C:8][C:9]([O:11][CH3:12])=[O:10]>O>[CH3:3][C:2]1[CH2:1][C:7]([C:13]([O:15][CH3:16])=[O:14])=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:5][C:4]=1[CH3:6]
|
Name
|
|
Quantity
|
9.84 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=C)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtered solid was recrystallised from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC(=C(CC1C)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |